2-异丁氧基-3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊二烷基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

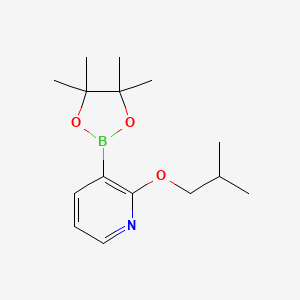

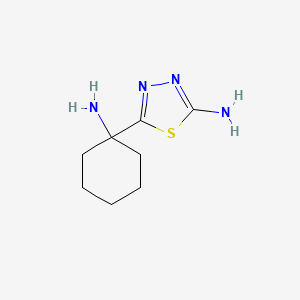

The compound “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” belongs to the class of organoboronic acids and esters. These compounds are characterized by a boron atom bonded to an oxygen atom and one or two carbon-containing groups . They are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would be expected to feature a pyridine ring (a six-membered aromatic ring with one nitrogen atom), substituted at the 2-position with an isobutoxy group and at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Chemical Reactions Analysis

Organoboronic acids and esters, such as “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboronic acid or ester with an organic halide or triflate, in the presence of a palladium catalyst and a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would be expected to be similar to those of other organoboronic acids and esters . These compounds are typically solids or liquids at room temperature, and they are generally stable under normal conditions .

科学研究应用

Borylation Reactions

- Borylation of Arenes : The compound can be used to introduce boron atoms into aromatic rings. This process is essential for the synthesis of functionalized arenes and heterocycles .

- Fluorenylborolane Synthesis : It plays a crucial role in preparing fluorenylborolane, a valuable intermediate in organic synthesis .

Hydroboration

Hydroboration involves the addition of boron-hydrogen bonds across unsaturated carbon-carbon bonds. In this context:

- Hydroboration of Alkynes and Alkenes : 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine participates in hydroboration reactions, leading to the formation of boron-containing products .

Organic Synthesis

The compound finds applications in the synthesis of various organic molecules:

- Conjugated Copolymers : It serves as an intermediate for generating conjugated copolymers, which have applications in materials science and electronics .

Medicinal Chemistry

While research in this area is ongoing, boron-containing compounds like this one are being explored for potential therapeutic applications:

- Anticancer Agents : Some boron-containing compounds exhibit promising anticancer properties. Researchers investigate their potential as targeted therapies .

Coordination Chemistry

Lastly, the compound is relevant in coordination chemistry:

作用机制

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The compound’s boronic ester group is particularly stable, readily prepared, and generally environmentally benign, making it suitable for this type of reaction .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a type of cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting changes affect various biochemical pathways, leading to the formation of new carbon-carbon bonds .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical and pharmaceutical applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be influenced by factors such as temperature, pH, and the presence of other chemical agents.

未来方向

属性

IUPAC Name |

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-12(8-7-9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZKUZSIUOACPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855770 |

Source

|

| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357397-80-8 |

Source

|

| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

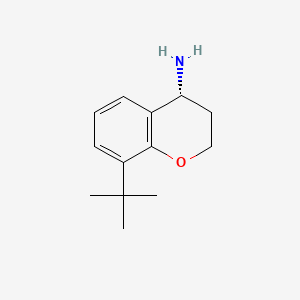

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)

![5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572851.png)

![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)